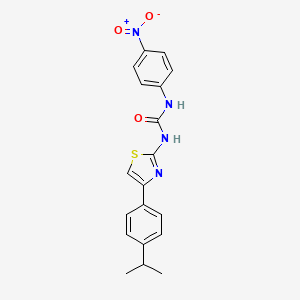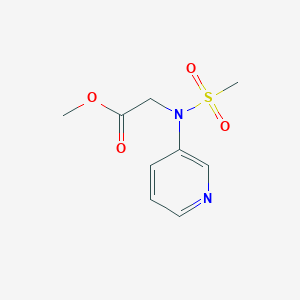
(2E)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide, commonly known as CMMP, is a chemical compound that belongs to the class of enamide derivatives. It has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Applications De Recherche Scientifique
CMMP has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. CMMP has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This makes CMMP a promising candidate for the development of new anti-inflammatory drugs.
Mécanisme D'action
The mechanism of action of CMMP is not fully understood. However, it is believed to act by inhibiting the activity of COX-2, which leads to a decrease in the production of inflammatory mediators such as prostaglandins. CMMP may also activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
CMMP has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of inflammatory mediators. CMMP has also been shown to have a protective effect against oxidative stress, which is involved in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CMMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be easily modified to generate analogs with improved properties. However, CMMP also has some limitations. It is unstable in acidic conditions and can undergo hydrolysis, which can affect its activity. CMMP also has low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the research on CMMP. One of the most promising areas is the development of new anti-inflammatory drugs based on CMMP. Researchers can also explore the potential of CMMP in other areas, such as material science and catalysis. The development of new synthetic methods for CMMP and its analogs can also lead to improved properties and applications. Finally, the elucidation of the mechanism of action of CMMP can provide insights into the development of new drugs for various diseases.
Méthodes De Synthèse
The synthesis of CMMP involves the reaction between 4-methoxybenzaldehyde and phenylacetonitrile in the presence of a base such as potassium carbonate and a catalyst such as copper iodide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of CMMP as a yellowish crystalline solid. The yield of CMMP can be optimized by varying the reaction conditions, such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAFVBXRVRMDP-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-(4-methoxyphenyl)-N-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2763972.png)






![4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2763982.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2763985.png)
![3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2763986.png)
![N-[(2-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2763987.png)
